molecular formula C23H29N3O4 B5218056 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide

4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide

Cat. No.: B5218056
M. Wt: 411.5 g/mol
InChI Key: DPPCQNRBTXNWAR-UHFFFAOYSA-N
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Description

4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzamide moiety, and a pyridine ring, making it a complex and versatile molecule. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyacetyl group, and the coupling of the benzamide and pyridine moieties. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a valuable tool in drug discovery and development.

Properties

IUPAC Name

4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-17-4-3-12-24-21(17)9-13-25-23(28)18-5-7-19(8-6-18)30-20-10-14-26(15-11-20)22(27)16-29-2/h3-8,12,20H,9-11,13-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPCQNRBTXNWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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